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Compound of Interest

Compound Name:
4-Amino-2-

(trifluoromethyl)acetanilide

Cat. No.: B161694 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Amino-2-(trifluoromethyl)acetanilide (CAS No. 134514-34-4). The document

details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

This information is critical for the identification, characterization, and quality control of this

compound in research and development settings.
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Property Value

IUPAC Name
N-[4-amino-2-

(trifluoromethyl)phenyl]acetamide[1]

Synonyms
4-Amino-2-(trifluoromethyl)acetanilide, 4'-

Amino-2'-(trifluoromethyl)acetanilide

CAS Number 134514-34-4[1]

Molecular Formula C₉H₉F₃N₂O[1]

Molecular Weight 218.18 g/mol [1]

Chemical Structure

Spectroscopic Data
While publicly available, comprehensive peak-listed spectroscopic data for 4-Amino-2-
(trifluoromethyl)acetanilide is limited, this section outlines the expected spectral

characteristics based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine

and amide protons, and the methyl protons of the acetamido group.
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Assignment
Expected Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

Aromatic H (position

5)
6.8 - 7.0 Doublet of Doublets

ortho: ~8-9 Hz, meta:

~2-3 Hz

Aromatic H (position

3)
6.9 - 7.1 Doublet meta: ~2-3 Hz

Aromatic H (position

6)
7.2 - 7.4 Doublet ortho: ~8-9 Hz

Amine (-NH₂) 3.5 - 4.5 Broad Singlet -

Amide (-NH) 9.0 - 10.0 Singlet -

Methyl (-CH₃) 2.0 - 2.2 Singlet -

Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various

functional groups present in the molecule.

Vibrational Mode
Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (Amine) 3300 - 3500 Medium, Doublet

N-H Stretch (Amide) 3200 - 3400 Medium

C-H Stretch (Aromatic) 3000 - 3100 Medium

C-H Stretch (Methyl) 2850 - 3000 Medium

C=O Stretch (Amide I) 1660 - 1690 Strong

N-H Bend (Amide II) 1510 - 1570 Strong

C=C Stretch (Aromatic) 1450 - 1600 Medium to Strong

C-F Stretch (Trifluoromethyl) 1100 - 1350 Strong

C-N Stretch 1200 - 1350 Medium

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is expected to yield a molecular ion peak and

several characteristic fragment ions.

m/z Assignment Relative Intensity

218 [M]⁺ (Molecular Ion) Moderate

176 [M - CH₂CO]⁺ High

159 [M - NH₂COCH₃]⁺ Moderate

147 [M - CF₃]⁺ Moderate

43 [CH₃CO]⁺ High

Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data described

above.

NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of 4-Amino-2-
(trifluoromethyl)acetanilide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆

or CDCl₃). The choice of solvent is critical to avoid exchange of the amine and amide

protons.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., Bruker, 300 MHz or higher).

Data Acquisition:

Record the spectrum at a standard temperature (e.g., 298 K).
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Acquire the free induction decay (FID) over a spectral width appropriate for aromatic and

aliphatic protons (e.g., -2 to 12 ppm).

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the FID.

Phase and baseline correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

Integrate the signals and analyze the multiplicities and coupling constants.

IR Spectroscopy
Objective: To obtain a high-quality FTIR spectrum of the solid material.

Methodology (KBr Pellet Technique):

Sample Preparation:

Thoroughly grind 1-2 mg of 4-Amino-2-(trifluoromethyl)acetanilide with approximately

100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar

and pestle.

Transfer the mixture to a pellet press and apply pressure to form a transparent or

translucent pellet.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder.

Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).
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Data Processing: The instrument software will automatically ratio the sample spectrum

against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
Objective: To determine the mass-to-charge ratio of the molecular ion and its primary

fragments.

Methodology (Electron Ionization):

Sample Introduction: Introduce a small amount of the solid sample into the mass

spectrometer via a direct insertion probe or by gas chromatography if the compound is

sufficiently volatile and thermally stable.

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70

eV) in the ion source.

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge

(m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in

structural elucidation.

Visualized Workflows
The following diagrams illustrate the general experimental workflows for the spectroscopic

techniques described.
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Weigh Compound Dissolve in
Deuterated Solvent

Insert into
NMR Spectrometer Acquire FID Fourier Transform Phase & Baseline

Correction Analyze Spectrum
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Click to download full resolution via product page

Caption: General workflow for NMR spectroscopy.
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Caption: General workflow for FTIR spectroscopy (KBr pellet method).
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Caption: General workflow for Mass Spectrometry (Electron Ionization).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-2-
(trifluoromethyl)acetanilide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b161694#spectroscopic-data-for-4-amino-2-
trifluoromethyl-acetanilide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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